Poly(titanium butoxide)

Beschreibung

Significance as a Polymeric Precursor for Inorganic Materials Synthesis

Poly(titanium butoxide) serves as a crucial polymeric precursor for the synthesis of various inorganic materials, most notably titanium dioxide (TiO₂). Its utility stems from its ability to undergo controlled hydrolysis and condensation reactions, which are the fundamental steps in the sol-gel process. The sol-gel technique allows for the creation of a three-dimensional Ti-O-Ti network from the precursor. vulcanchem.com This process offers excellent control over the final material's properties by carefully managing reaction parameters like the water-to-titanium ratio, catalyst concentration, solvent, and temperature. vulcanchem.com

The controlled hydrolysis of poly(titanium butoxide) is a key advantage, as it allows for the tailored production of titanium dioxide materials with specific morphologies and properties. vulcanchem.comresearchgate.net Researchers utilize this precursor to synthesize a variety of TiO₂ nanostructures, including nanoparticles, nanorods, and thin films. vulcanchem.comsmolecule.com For instance, hydrothermal methods using poly(titanium butoxide) can produce TiO₂ nanorods, which are used as electron transport layers in perovskite solar cells. vulcanchem.com Similarly, TiO₂ nanocomposite powders, prepared via sol-gel synthesis with this precursor, exhibit photocatalytic activity for degrading environmental pollutants. vulcanchem.comsigmaaldrich.cn

The synthesis process generally involves the partial hydrolysis of titanium butoxide, which then undergoes condensation reactions to form the polymeric structure. The degree of hydrolysis is a critical factor determined by the water-to-titanium butoxide ratio. vulcanchem.com This controlled polymerization is essential for creating advanced materials such as ferroelectric Bi₄Ti₃O₁₂ thin films and stable coatings for perovskite quantum dots used in display technologies. vulcanchem.com

Table 1: Key Properties of Poly(titanium butoxide)

| Property | Value/Description | References |

| Appearance | Colorless to pale yellow viscous liquid | vulcanchem.comsmolecule.com |

| CAS Number | 9022-96-2 | vulcanchem.com |

| Synonyms | Polybutyl titanate, Titanium alkoxide, 1-Butanol, titanium(4+) salt, polymers | vulcanchem.com |

| Solubility | Soluble in many organic solvents; decomposes in water | vulcanchem.comwikipedia.org |

| Density | ~1.13 g/mL at 25 °C | chemicalbook.comhskbrchemical.com |

Historical Context and Evolution of Research

The use of titanium alkoxides, such as titanium butoxide, as precursors for ceramic materials has a well-established history rooted in the development of sol-gel chemistry. The sol-gel process itself has been utilized for various applications since the early 1960s. researchgate.net The synthesis of materials like polytitanocarbosilane (PTC) through reactions involving titanium tetra-alkoxides was documented by researchers like Yajima and his colleagues, marking early explorations into titanium-based preceramic polymers. tandfonline.com

Research into the hydrolysis of titanium alkoxides, including titanium tetrabutoxide (TTB), has been a subject of study for decades. Early investigations focused on understanding the reaction kinetics and the structure of the resulting products. researchgate.nettandfonline.com It was established that the hydrolysis of TTB is a complex process and that achieving complete hydrolysis is difficult, a factor that allows for the controlled formation of polymeric intermediates. tandfonline.com

Over time, research has evolved from fundamental studies of reaction mechanisms to more application-driven investigations. The focus has shifted towards refining sol-gel and other synthesis methods to precisely control the nanoscale features of the resulting titanium dioxide materials. researchgate.netchalcogen.ro This evolution has been driven by the increasing demand for advanced materials with tailored optical, electronic, and catalytic properties for use in high-tech applications. mdpi.comacs.org The development of modified polycarbosilanes as precursors for advanced inorganic materials also highlights the broader trend of using organometallic polymers to create novel ceramics. tandfonline.com

Scope and Research Focus of the Review

This review concentrates on the chemical compound Poly(titanium butoxide) and its central role as a precursor in materials synthesis. The primary research focus in recent years has been on leveraging this precursor to fabricate nanostructured titanium dioxide with controlled characteristics. researchgate.net Key areas of investigation include manipulating synthesis parameters to dictate the crystal phase (anatase, rutile, or brookite), particle size, morphology, and surface area of the final TiO₂ product. researchgate.netorientjchem.org

Current research extensively explores the application of materials derived from poly(titanium butoxide) in several advanced technological fields. These include:

Photocatalysis : Developing TiO₂ nanoparticles and composites for the degradation of pollutants and for water treatment. vulcanchem.comsigmaaldrich.cnmdpi.com

Solar Energy : Creating efficient electron transport layers in dye-sensitized and perovskite solar cells. vulcanchem.comchalcogen.ro

Electronics and Optoelectronics : Synthesizing ferroelectric thin films and coatings for quantum dots in LEDs and displays. vulcanchem.com

Biomedical Applications : Investigating TiO₂ nanoparticles for potential use in drug delivery and bioimaging. smolecule.com

Catalysis : Utilizing the compound itself as a catalyst in polymerization and transesterification reactions, such as in the synthesis of renewable polyesters. sigmaaldrich.cnsigmaaldrich.comrsc.org

The overarching goal of current research is to establish clear structure-property relationships, linking the synthesis conditions of the poly(titanium butoxide) precursor to the functional performance of the resulting inorganic materials. acs.org

Table 2: Influence of Synthesis Parameters on TiO₂ Material Properties

| Synthesis Parameter | Influence on Final Material | References |

| pH of Reaction Media | Affects the crystal phase; low pH can favor rutile, while higher pH can favor anatase. | orientjchem.orgacs.org |

| Water-to-Alkoxide Ratio | Determines the degree of hydrolysis and polycondensation, influencing particle size and morphology. | vulcanchem.comresearchgate.net |

| Calcination Temperature | Affects crystallinity and phase composition; higher temperatures can induce phase transformations (e.g., anatase to rutile). | orientjchem.orgresearchgate.net |

| Solvent Type | Influences reaction kinetics and the resulting structure of the material. | vulcanchem.commdpi.com |

| Additives (e.g., PEG, Pluronic F127) | Can act as templating agents to control pore structure and particle aggregation. | researchgate.netmdpi.com |

Structure

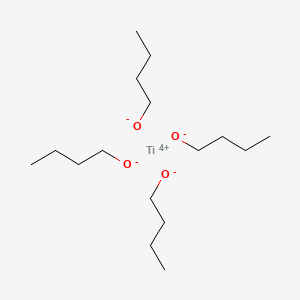

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

butan-1-olate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Ti/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWCPXVTRSHPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Ti | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9022-96-2 (homopolymer), 5593-70-4 (Parent) | |

| Record name | Tetrabutyl titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005593704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, titanium(4+) salt (4:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009022962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041262 | |

| Record name | Titanium(IV) n-butoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170 °F. Contact may irritate or cause burns., Liquid; Other Solid; Water or Solvent Wet Solid, Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline] | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanol, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutyl titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

593 °F at 760 mmHg (USCG, 1999), 312 °C | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °F (USCG, 1999), 170 °F (CLOSED CUP) | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in most organic solvents except ketones, Sol in aliphatic aromatic, chlorinated, and oxygenated solvents | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.998 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.998 @ 25 °C (liquid) | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11.7 (Air= 1) | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO LIGHT-YELLOW LIQUID, Pale yellow, viscous liquid | |

CAS No. |

5593-70-4, 9022-96-2 | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrabutyl titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005593704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, titanium(4+) salt (4:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009022962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(IV) n-butoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium tetrabutanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butanol, titanium(4+) salt (4:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM TETRABUTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJS8Q2MX9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67 °F (USCG, 1999), -55 °C | |

| Record name | TETRABUTYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABUTYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Polymerization Mechanisms

Hydrolysis and Condensation Reactions in Poly(titanium butoxide) Synthesis

The synthesis of poly(titanium butoxide) is primarily governed by two concurrent reactions: hydrolysis and polycondensation. These reactions are central to the sol-gel process, transforming a molecular precursor, titanium butoxide, into an extended inorganic network.

General Principles of Titanium Alkoxide Hydrolysis

The initial and rate-determining step in the formation of poly(titanium butoxide) is the hydrolysis of the titanium butoxide precursor, Ti(OBu)₄. This reaction involves the nucleophilic attack of water on the titanium atom, which is highly electrophilic due to the significant electronegativity difference between titanium and the oxygen of the alkoxy groups. The reaction proceeds via an associative (A) mechanism, where water coordinates to the titanium center, forming a transition state before displacing a butoxide group (–OBu) and forming a hydroxyl group (–OH). semanticscholar.orgkoreascience.kr

This initial hydrolysis step is typically very rapid due to the high reactivity of titanium alkoxides. semanticscholar.org The reaction mechanism is influenced by several factors, including the electron affinities, sizes, and charges of the metal ion and the alkoxy groups. semanticscholar.orgkoreascience.kr Compared to silicon alkoxides, titanium alkoxides are more electropositive and thus more susceptible to hydrolysis. researchgate.net

Polycondensation Reaction Pathways and Network Formation

Following hydrolysis, the resulting hydroxylated titanium species undergo condensation reactions to form the polymeric Ti-O-Ti network. researchgate.netnih.gov This process occurs through two main pathways:

Oxolation: This reaction involves two hydroxylated titanium species, eliminating a water molecule to form a Ti-O-Ti bridge. (RO)₃Ti-OH + HO-Ti(OR)₃ → (RO)₃Ti-O-Ti(OR)₃ + H₂O researchgate.net

Alcoxolation: This pathway involves a reaction between a hydroxylated species and an unhydrolyzed alkoxide group, eliminating an alcohol molecule to form the Ti-O-Ti bridge. (RO)₃Ti-OH + RO-Ti(OR)₃ → (RO)₃Ti-O-Ti(OR)₃ + ROH

Through successive condensation events, these reactions lead to the formation of larger polymeric structures and eventually a three-dimensional inorganic network. researchgate.netsciopen.com The structure of this network, whether it consists of linear chains or more complex branched structures, is heavily dependent on the reaction conditions.

Role of Water to Titanium Butoxide Ratio

The molar ratio of water to titanium butoxide, often denoted as h ([H₂O]/[Ti]), is a critical parameter that dictates the extent of hydrolysis and the subsequent condensation process. researchgate.net This ratio directly influences the final properties of the resulting polymer and the derived inorganic materials, such as particle size and morphology.

A low water ratio (h < 4) leads to partial hydrolysis, where not all butoxide groups are replaced by hydroxyl groups. This results in the formation of smaller, more linear oligomeric species. As the water ratio increases, the degree of hydrolysis increases, leading to more extensive cross-linking and the formation of a more densely branched polymeric network. researchgate.netrsc.org However, very high water ratios can lead to rapid and uncontrolled precipitation of titanium hydroxide.

| Water Ratio (h) | Degree of Hydrolysis | Resulting Polymer Structure | Typical Outcome |

|---|---|---|---|

| Low (h < 4) | Partial | Linear or sparsely branched oligomers | Stable sol, smaller particles |

| Stoichiometric (h = 4) | Complete | Highly cross-linked 3D network | Gelation |

| High (h > 4) | Excess | Rapid, extensive cross-linking | Precipitation of hydrated titanium oxide |

Sol-Gel Based Preparation Methods for Poly(titanium butoxide) Precursors

The sol-gel method is a versatile technique for producing poly(titanium butoxide) and subsequently, titanium dioxide materials. mdpi.com It involves the formation of a colloidal suspension (sol) which then undergoes gelation to form a solid network in a continuous liquid phase (gel). irost.ir The properties of the final material are highly dependent on the control of reaction parameters within the sol-gel process.

Acidic Conditions for Sol Stabilization and Polymer Network Formation

The pH of the reaction medium plays a crucial role in controlling the rates of hydrolysis and condensation. core.ac.uk In acidic conditions (low pH), the hydrolysis reaction is catalyzed. Protons (H⁺) from the acid protonate the butoxy groups, making them better leaving groups and thus accelerating the nucleophilic attack by water. aau.dk

Conversely, the condensation reaction is retarded under acidic conditions. aau.dk The protonation of the newly formed hydroxyl groups (Ti-OH) inhibits their ability to act as nucleophiles, slowing down the formation of Ti-O-Ti bridges. aau.dk This differential effect on reaction rates—speeding up hydrolysis while slowing condensation—favors the formation of more linear, less branched polymeric chains. This prevents rapid aggregation and precipitation, leading to the formation of a stable, transparent sol. aau.dkias.ac.in Using strong acids like hydrochloric acid can prevent premature hydrolysis and reduce the agglomeration of nanoparticles. ias.ac.in

Influence of Solvent Systems and Alcohol Types

The choice of solvent is another critical factor in the sol-gel synthesis of poly(titanium butoxide). Alcohols, such as ethanol (B145695) or isopropanol, are commonly used as solvents because they are miscible with both the titanium butoxide precursor and water. irost.iructm.edu The solvent serves to control the concentration of reactants and can influence the reaction kinetics and the morphology of the final product. irost.ir

Different alcohols can affect the system in several ways:

Reactivity and Steric Hindrance: Alcohols can participate in exchange reactions with the butoxide groups on the titanium precursor. google.com The rate of this exchange and the subsequent hydrolysis is affected by the steric bulk of the alcohol's alkyl chain. For instance, bulkier alcohols can slow down the hydrolysis rate.

Physical Properties: The physical properties of the alcohol solvent, such as boiling point and viscosity, can influence particle growth and agglomeration. researchgate.net Solvents with higher boiling points and viscosity tend to lead to the formation of smaller crystallite sizes. researchgate.net

Solvation: The solvent molecules solvate the reacting species, which can affect their reactivity and the way they aggregate to form the polymer network. devos.uz For example, using ethanol as a solvent has been shown to slow the hydrolysis rate, which helps in forming a stable sol and prevents particle aggregation. devos.uz

| Alcohol Solvent | Key Property | Influence on Reaction/Product |

|---|---|---|

| Methanol (B129727) | Low boiling point, low viscosity | Faster reaction rates, may lead to larger particles |

| Ethanol | Commonly used, good miscibility | Slows hydrolysis, promotes stable sol formation devos.uz |

| Isopropanol | Higher viscosity than ethanol | Can lead to smaller particle sizes |

| 1-Butanol | Higher boiling point, higher viscosity | Leads to smaller crystallite sizes researchgate.net |

| Ethylene (B1197577) Glycol | High boiling point, bidentate ligand | Can lead to a higher degree of hydrolysis and condensation uctm.edu |

Templating Agent and Swelling Agent Effects on Morphology

The morphology of materials derived from poly(titanium butoxide) can be precisely controlled through the use of templating and swelling agents. This approach commonly involves using pre-formed polymer particles, such as polystyrene microspheres, as a structural template. nih.gov In this process, the polymer template is swollen by the titanium precursor, like titanium (IV) ethoxide or butoxide, allowing the precursor to infiltrate the polymer matrix. nih.gov

A critical component in this method is the use of a chelating agent, such as acetylacetone, which is added to moderate the hydrolysis and condensation of the titanium alkoxide precursor. researchgate.net This control is essential to prevent premature reaction in the aqueous phase and ensure the precursor properly fills the template structure. researchgate.net Following the infiltration and in-situ sol-gel reaction, the organic polymer template is removed, typically through calcination at high temperatures (e.g., 600 °C). nih.gov This process yields a final product, such as titanium dioxide, that retains the spherical shape of the original template while possessing a porous internal structure. nih.gov The final morphology, porosity, and specific surface area of the resulting particles are directly influenced by the characteristics of the polymer template and the parameters of the swelling and reaction process. nih.govresearchgate.net The incorporation of nanoparticles like TiO2 into a polymer network can also induce a more irregular and rougher surface morphology. mdpi.com

Control of pH in Sol-Gel Processes

The pH of the precursor solution is a critical parameter in the sol-gel synthesis of titanium-based materials from titanium butoxide, as it significantly influences the hydrolysis and condensation reactions. Adjusting the pH affects the final product's crystallinity, crystallite size, phase composition, and surface morphology. ias.ac.innih.gov

In highly acidic conditions (e.g., pH below 4.5), the formation of the rutile phase of TiO2 is often favored, sometimes in conjunction with anatase and brookite phases. nih.govcore.ac.uk Lower pH values can lead to strong repulsive forces between precursor particles, which helps to prevent premature hydrolysis and reduces agglomeration, resulting in smaller crystallite sizes. ias.ac.innih.gov For instance, one study found that as the pH was decreased from 5.0 to 3.2, the crystallite size of TiO2 nanoparticles decreased from 21.02 nm to 7.77 nm. nih.gov Conversely, less acidic or alkaline conditions tend to favor the formation of the anatase phase. core.ac.uk The isoelectric point of TiO2 is typically in the pH range of 5 to 6.8, and operating far from this point can lead to more stable sols and less particle aggregation. core.ac.uk The control afforded by pH adjustment allows for the targeted synthesis of specific crystalline phases and particle sizes to suit different applications. kashanu.ac.ir

Table 1: Effect of pH on Titanium Dioxide Nanoparticle Properties

| pH Value | Predominant Crystal Phase(s) | Average Crystallite Size (nm) | Reference |

| 1 | Rutile (trace) with Anatase | - | core.ac.uk |

| 3.2 | Rutile, Brookite, Anatase | 7.77 | nih.gov |

| 5.0 | Anatase | 21.02 | nih.gov |

| 6.8 | Anatase | 9.92 | nih.gov |

| 9 | Anatase | 8.4 | core.ac.uk |

Impact of Reaction Temperature and Stirring Speed

Reaction temperature, particularly the post-synthesis annealing temperature, has a profound impact on the structural and optical properties of materials derived from titanium butoxide. As the annealing temperature is increased (e.g., from 400°C to 900°C), the crystallite size of the resulting TiO2 nanoparticles generally increases. sapub.org This grain growth is accompanied by a decrease in lattice strain and can induce a phase transformation from the anatase to the more stable rutile phase, which typically occurs at temperatures around 600°C. sapub.org Higher annealing temperatures also lead to improved surface morphology with less agglomeration of particles. sapub.org This structural evolution, in turn, affects the material's electronic properties; for example, the optical band gap value tends to decrease as the temperature and crystallite size increase. sapub.org

Mechanical parameters such as stirring speed and duration also influence the properties of the final product. In composite synthesis, for instance, stirring speed affects the distribution of the reinforcement particles within the matrix. nih.gov Studies on Al6061/TiO2 microcomposites have shown that increasing the stirring speed up to an optimal point (e.g., 1000 rpm) leads to better distribution and improved mechanical properties like tensile strength. nih.gov However, excessive stirring speeds can have a detrimental effect. nih.gov The duration of stirring is also critical; a time of 10 minutes was found to be optimal in one study, while longer times increased porosity and degraded mechanical properties. nih.gov These findings highlight that both thermal and mechanical energy inputs during synthesis are key to controlling the final material's characteristics.

Table 2: Effect of Annealing Temperature on TiO2 Nanoparticle Crystallite Size

| Annealing Temperature (°C) | Crystallite Size (nm) | Reference |

| 400 | 10.83 | sapub.org |

| 900 | 23.90 | sapub.org |

Polymerization of Titanium Butoxide Monomers

Catalysis of Esterification and Polycondensation Reactions by Titanium Butoxide

Titanium butoxide (TBT) is a highly effective organometallic catalyst for both esterification and polycondensation reactions, which are the fundamental steps in the synthesis of polyesters such as poly(ethylene terephthalate) (PET) and poly(ethylene vanillate) (PEV). researchgate.netmdpi.com Its catalytic activity is often compared to other titanium alkoxides, like titanium isopropoxide (TIS), and traditional catalysts like antimony trioxide (Sb2O3). mdpi.com

In the synthesis of PEV, titanium-based catalysts have demonstrated greater catalytic activity during the esterification stage compared to antimony-based ones. mdpi.com For example, using TBT and TIS as catalysts resulted in a conversion of carboxylic acid (-COOH) groups ranging from 80% to 85%, whereas Sb2O3 only achieved a 73% conversion under similar conditions. mdpi.com The high efficiency of titanium butoxide is attributed to its ability to effectively facilitate the formation of ester linkages and subsequently polymer chains, making it a preferred catalyst in many industrial polymerization processes. researchgate.netmdpi.com A range of esters, including aromatic, aliphatic, and heteroaromatic types, can be prepared using titanium catalysts. nih.gov

Table 3: Comparison of Catalyst Efficiency in PEV Esterification

| Catalyst | -COOH Group Conversion (%) | Reference |

| Titanium Butoxide (TBT) | ~80-85 | mdpi.com |

| Titanium Isopropoxide (TIS) | ~80-85 | mdpi.com |

| Antimony Trioxide (Sb2O3) | 73 | mdpi.com |

Ligand Exchange Reactions in Catalytic Processes

Ligand exchange is a fundamental step in the catalytic cycle of polyester (B1180765) synthesis mediated by titanium butoxide. The catalytic process involves the reaction of the titanium alkoxide with the monomer reactants, such as an alcohol (e.g., ethylene glycol) and an ester (e.g., diethyl terephthalate). mdpi.com During this process, the butoxy ligands (-OBu) on the titanium center can be exchanged with the alkoxy groups of the reactant molecules. mdpi.comresearchgate.net

This exchange is crucial for bringing the reactants into the coordination sphere of the titanium atom, which is the active center for the reaction. mdpi.com For instance, the exchange of a butoxide ligand with the -OR group from an oligomer is a key feature of two of the three primary proposed mechanisms for polycondensation. mdpi.com The chelation of titanium n-butoxide with other molecules, such as ethyl acetoacetate, further demonstrates how the coordination sphere of the titanium can be altered through the displacement of its original ligands. researchgate.net This dynamic process of ligand exchange is integral to the catalyst's ability to facilitate the transesterification and polycondensation reactions that lead to polymer chain growth.

Activation Mechanisms of Carbonyl Groups in Polycondensation

The catalytic activity of titanium butoxide in polycondensation is largely due to its ability to activate the carbonyl groups of the ester monomers, making them more susceptible to nucleophilic attack. mdpi.com Density Functional Theory (DFT) studies have elucidated several potential mechanisms for this activation. mdpi.com

One primary mechanism involves the titanium center acting as a Lewis acid (M1 mechanism). In this pathway, the carbonyl oxygen of the reactant coordinates to the electron-deficient titanium atom. This coordination polarizes the carbonyl bond, increasing the positive charge on the carbonyl carbon and making it significantly more electrophilic. mdpi.com This activation facilitates the nucleophilic attack by the hydroxyl group of another monomer or oligomer, leading to the formation of a new ester bond and the elongation of the polymer chain. mdpi.com

Alternative mechanisms also rely on the interaction between the catalyst and the monomer. In the M3 mechanism, which DFT calculations suggest has the lowest energy barrier (17.5 kcal/mol) and is therefore the most favorable, the carboxy oxygen of the reactant coordinates to the titanium center. mdpi.com Subsequently, an ethoxide group from the catalyst itself acts as a nucleophile, attacking the carbonyl carbon of the reactant. mdpi.com All proposed mechanisms underscore the central role of the titanium catalyst in coordinating with and activating the ester's carbonyl group to lower the energy barrier of the polycondensation reaction significantly compared to the uncatalyzed process. mdpi.com

Deactivation Mechanisms in Olefin Polymerization

The catalytic activity of titanium-based systems, including those derived from poly(titanium butoxide), in olefin polymerization is not indefinite. Over time, various chemical and physical processes can lead to a decline in polymerization rate, a phenomenon known as catalyst deactivation. Understanding these mechanisms is critical for optimizing polymerization processes and controlling polymer properties. The primary pathways for deactivation include the transformation of titanium active centers through oxidation and reduction, chain transfer reactions that terminate polymer growth at a specific site, and poisoning of the active sites by impurities.

Oxidation and Reduction of Titanium Centers

The oxidation state of the titanium atom is crucial for its catalytic activity. Ziegler-Natta catalysts are typically activated through the reduction of Ti(IV) precursors by an organoaluminum cocatalyst, such as triethylaluminium (TEA), to form active Ti(III) sites. mdpi.com However, this process can also be a source of deactivation.

Over-reduction: An excess of the cocatalyst can lead to the over-reduction of titanium species. While Ti(III) is highly active for the polymerization of both ethylene and propylene (B89431), further reduction to Ti(II) results in species that are generally only active for ethylene polymerization, leading to a loss of activity for other alpha-olefins. Large quantities of cocatalyst can reduce the oxidation state of the titanium atom in the active center, weakening its activity and eventually rendering it ineffective. mdpi.com This suggests an optimal ratio of cocatalyst to catalyst is necessary to maximize activity. For a Ziegler-Natta catalyst created using titanium tetrabutoxide (Ti(OBu)₄), the highest activity in ethylene homopolymerization was achieved at an [Al]/[Ti] molar ratio of 773:1. mdpi.comnih.gov Increasing the ratio beyond this optimum leads to a decrease in activity.

Oxidation: The deactivation of titanium butoxide catalysts can also be associated with oxidation. mdpi.comnih.govresearchgate.net Studies have shown that after reduction with aluminum alkyls, the resulting Ti(III) species can interact with supports or impurities, leading to the formation of an inactive polymeric Ti(IV) complex. mdpi.comnih.govresearchgate.net For instance, when supported on polyvinyl chloride (PVC), the Ti(III) species can cleave carbon-chlorine bonds in the polymer support, producing an inactive Ti(IV) complex and contributing to a rapid deactivation of the catalyst. mdpi.comnih.gov Similarly, exposure to oxygen can oxidize the accessible Ti(III) sites to Ti(IV), making them inactive for polymerization. This reaction involves an electron-transfer mechanism to give an O₂⁻ superoxo radical in interaction with Ti(IV). nih.govacs.org

| [Al]/[Ti] Molar Ratio | Catalytic Activity (kg PE/mol Ti·h) | Polymer Molecular Weight (Mw) (kg/mol) |

|---|---|---|

| 309 | Data Not Available | ~300 |

| 618 | Data Not Available | ~250 |

| 773 | ~2.3 | ~200 |

| 927 | Data Not Available | ~150 |

| 1236 | Data Not Available | ~100 |

This table is based on data suggesting that the optimal molar ratio of [Al]/[Ti] was 773:1, resulting in the highest activity, and that higher ratios lead to reduced molecular weight. mdpi.com

Chain Transfer Reactions

Key chain transfer mechanisms include:

β-Hydride Elimination: This is a common termination process where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the metal center, releasing the polymer with a vinyl end group and forming a metal-hydride species. ilpi.com This metal-hydride can then initiate a new polymer chain.

Chain Transfer to Cocatalyst: The growing polymer chain can be transferred to the aluminum alkyl cocatalyst.

Chain Transfer to Monomer: The growing chain can be terminated by reaction with an incoming monomer molecule.

Chain Transfer to Solvent: Recently discovered mechanisms in titanium-catalyzed olefin polymerization include chain transfer to solvent (CTS), which can lead to benzyl (B1604629) or tolyl-type chain ends when aromatic solvents are used. semanticscholar.orgresearchgate.net

The presence of comonomers can significantly influence chain transfer rates. For example, a notable decrease in the molecular weight (Mw) of polyethylene (B3416737) was observed with increasing concentrations of 1-hexene (B165129), which was attributed to the comonomer's stronger chain transfer capacity. mdpi.comnih.govresearchgate.net This indicates that while the catalyst site may be regenerated, the primary chain growth is terminated. In some systems, the homolysis of the Ti(IV)-Carbon bond has been considered an irreversible deactivation route, as the resulting Ti(III) species may be inactive for further polymerization. semanticscholar.org

Catalyst Poisoning

Catalyst poisons are substances that react with the active centers or other catalyst components, leading to a loss of activity. Titanium-based catalysts are sensitive to a variety of polar compounds that can be present as impurities in the monomer, solvent, or reactor feed.

Common poisons include:

Carbon Monoxide (CO): CO is used in industrial polyolefin production to temporarily and reversibly quench the polymerization reaction if it proceeds too quickly. nih.govacs.org It deactivates the catalyst by coordinating to the coordinatively unsaturated titanium active sites, thus blocking access for the olefin monomer. nih.govacs.org

Water, Alcohols, and Oxygenated Compounds: These compounds can react with both the catalyst and cocatalyst. Methanol, for instance, exhibits a strong deactivation power by reacting with titanium chloride components to form titanium chloride alkoxides, which are inactive for propylene polymerization. nih.gov A study comparing the effects of different poisoning agents on a MgCl₂-supported Ziegler-Natta catalyst found that deactivation power decreased in the order: methanol > acetone (B3395972) > ethyl acetate (B1210297). nih.gov

Other Compounds: Various other substances can act as poisons, including carbon dioxide, hydrogen sulfide, and acetylene. researchgate.net These molecules can adsorb onto the active titanium center or the catalyst support, inhibiting the polymerization reaction. researchgate.net

| Poisoning Agent (at Poison/Ti molar ratio = 0.1) | Relative Catalyst Activity (%) |

|---|---|

| None | 100 |

| Methanol | ~10 |

| Acetone | ~30 |

| Ethyl Acetate | ~60 |

This table is derived from findings that catalyst activity decreased substantially in the order: ethyl acetate > acetone > methanol. nih.gov

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis of Poly(titanium butoxide) and Derived Materials

Spectroscopic techniques are indispensable for probing the chemical nature of poly(titanium butoxide) and the materials derived from it. By interacting with molecules and materials using various forms of electromagnetic radiation, these methods reveal detailed information about chemical bonds, functional groups, and elemental composition.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the chemical changes during the sol-gel process, starting from the titanium butoxide precursor. It is particularly effective for observing the hydrolysis of the alkoxide and the subsequent formation of the Ti-O-Ti network.

The hydrolysis of titanium tetrabutoxide (TTB) can be followed by analyzing the evolution of the Ti-O-C bands. In the precursor, characteristic bands are located at approximately 1130, 1100, and 1039 cm⁻¹. As the hydrolysis reaction proceeds, the intensities of these bands decrease. However, their persistence for extended periods indicates the difficulty in achieving complete hydrolysis of the TTB molecule. The formation of new bonds also provides evidence of the reaction. For instance, two specific IR bands appear as a white precipitate forms in the solution: one at 3660 cm⁻¹ assigned to Ti-OH groups and another at 3525 cm⁻¹ corresponding to adsorbed H₂O molecules. In materials derived from modified precursors, other vibrations can be identified, such as C=C vibrations of aromatic rings around 1619, 1599, and 1466 cm⁻¹, and -C-O vibrational peaks near 1278 and 1252 cm⁻¹ researchgate.net.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| Ti-O-C Stretching | 1130, 1100, 1039 | Indicates presence of unhydrolyzed butoxide groups. |

| Ti-OH Stretching | 3660 | Confirms the formation of hydroxyl groups during hydrolysis. |

| Adsorbed H₂O | 3525 | Shows the presence of water molecules in the precipitate. |

| C-O-Ti Stretching | ~1000–1100 | Varies with the degree of polymerization. |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and the local chemical environment of atoms. ¹H NMR is particularly useful for tracking the hydrolysis of titanium butoxide. The spectrum of the precursor, titanium(IV) butoxide, shows characteristic chemical shifts for the alkyl groups attached to the titanium atom researchgate.net. Upon the introduction of an acid like HCl to catalyze hydrolysis, the distinctive fingerprint of titanium butoxide is replaced by chemical shifts corresponding to free n-butanol, confirming that the hydrolysis step is completed researchgate.net.

For example, the ¹H NMR spectrum of tetrabutyl titanate in CDCl₃ shows distinct peaks for the different protons in the butoxy chain. The protons closest to the oxygen atom (A) are the most deshielded.

| Assignment (Proton) | Chemical Shift (ppm) |

| A (-O-CH₂-) | 4.16 |

| B (-CH₂-) | 1.58 |

| C (-CH₂-) | 1.37 |

| D (-CH₃) | 0.93 |

Data obtained from the ¹H NMR spectrum of tetrabutyl titanate.

This technique is crucial for studying the kinetics of hydrolysis and condensation reactions. The rates of these reactions for modified titanium alkoxides can be investigated by monitoring the changes in the ¹H NMR spectra over time elsevierpure.com.

Raman spectroscopy is a non-destructive technique that provides information on the vibrational modes of a material, making it exceptionally well-suited for identifying the crystalline phases of titanium dioxide derived from poly(titanium butoxide). TiO₂ primarily exists in three polymorphic forms: anatase, rutile, and brookite, with anatase and rutile being the most common and technologically important thaiscience.info. Each phase has a unique Raman spectrum, allowing for unambiguous identification .

The anatase phase exhibits characteristic Raman active modes at approximately 143, 197, 396, 514, and 637 cm⁻¹ researchgate.netspectroscopyonline.com. The rutile phase, on the other hand, shows prominent peaks around 140, 230, 442, and 605 cm⁻¹ researchgate.net. The precise peak positions can vary slightly based on sample preparation and measurement conditions. This technique is so effective that it can be used for the relative quantification of anatase and rutile in binary mixtures . The transformation from the metastable anatase phase to the stable rutile phase at higher temperatures can be readily monitored using Raman spectroscopy uark.edu.

| Crystalline Phase | Raman Active Modes (cm⁻¹) | Symmetry |

| Anatase | 143, 197, 638 | Eg |

| Anatase | 397, 514 | B1g |

| Anatase | 514 | A1g |

| Rutile | 440, 610 | Eg, A1g |

| Rutile | 140 | B1g |

Representative Raman peaks for anatase and rutile phases of TiO₂. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For materials derived from poly(titanium butoxide), XPS is crucial for confirming the oxidation state of titanium and the nature of oxygen bonding at the surface.

Analysis of titanium butoxide itself presents challenges, as the compound is sensitive to X-ray irradiation, which can cause the reduction of Ti⁴⁺ to Ti³⁺ ucl.ac.uk. This degradation can be observed as the emergence of a recognizable Ti³⁺ feature after just minutes under the X-ray beam ucl.ac.uk. To obtain accurate spectra of the precursor, low-temperature CryoXPS is often necessary to stabilize the compound under ultra-high vacuum (UHV) conditions ucl.ac.uk.

In a typical analysis, the Ti 2p spectrum shows a doublet corresponding to Ti 2p₃/₂ and Ti 2p₁/₂. For titanium butoxide, the Ti 2p₃/₂ peak is found at a binding energy of 458.5 eV, which is characteristic of the Ti⁴⁺ oxidation state ucl.ac.uk. The O 1s spectrum can be used to distinguish between lattice oxygen in TiO₂ (around 529.6-530.1 eV) and surface hydroxyl groups or carbonates at higher binding energies (~532-533 eV) researchgate.netmdpi.com.

| Photoelectron Peak | Binding Energy (eV) | FWHM (eV) | Significance |

| Ti 2p₃/₂ | 458.5 | 0.8 | Corresponds to Ti⁴⁺ state. |

| Ti 2p₁/₂ | 464.3 | 1.7 | Spin-orbit split partner of Ti 2p₃/₂. |

| O 1s | 531.0 | 1.1 | Oxygen in the butoxide ligand. |

| C 1s (C-C/C-H) | 284.8 | 0.9 | Carbon in the alkyl chain. |

| C 1s (C-O) | 285.9 | 1.3 | Carbon bonded to oxygen. |

Photoelectron peak properties of titanium butoxide determined by CryoXPS. ucl.ac.uk

Diffraction and Scattering Techniques for Structural Determination

While spectroscopy probes the chemical bonding and local environment, diffraction techniques are essential for determining the long-range crystallographic structure of the solid materials produced from poly(titanium butoxide).

X-ray Diffraction (XRD) is the primary technique for determining the crystalline phase and structure of the TiO₂ nanoparticles and films synthesized from poly(titanium butoxide) precursors. Amorphous materials lack long-range order and produce broad, diffuse XRD patterns, while crystalline materials produce a series of sharp diffraction peaks at specific angles (2θ) researchgate.net.

The sol-gel synthesis often yields an amorphous gel initially, which crystallizes upon thermal treatment (calcination). XRD is used to monitor this process. The anatase phase of TiO₂ is typically formed at lower temperatures (e.g., 450-500 °C), while the transformation to the more stable rutile phase occurs at higher temperatures (e.g., above 600-700 °C) researchgate.netorientjchem.org. The positions and intensities of the diffraction peaks are unique to each crystalline phase, allowing for clear identification. For instance, the most intense peak for the anatase phase appears at a 2θ angle of about 25.3°, corresponding to the (101) crystal plane, while the rutile phase's main peak is at approximately 27.4° (110 plane) thaiscience.infoarxiv.org. The broadness of the diffraction peaks can also be used to estimate the average crystallite size via the Scherrer equation ijsrst.com.

| Crystalline Phase | 2θ Angle (°) | Miller Index (hkl) |

| Anatase | ~25.3 | (101) |

| Anatase | ~37.8 | (004) |

| Anatase | ~48.0 | (200) |

| Rutile | ~27.4 | (110) |

| Rutile | ~36.1 | (101) |

| Rutile | ~55.1 | (211) |

Characteristic XRD peak positions for anatase and rutile TiO₂ (using Cu Kα radiation). thaiscience.infoarxiv.org

Small-Angle X-ray Scattering (SAXS) for Supramolecular Aggregation

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for investigating the supramolecular aggregation of Poly(titanium butoxide) during hydrolysis and condensation processes. The analysis of SAXS curves for the hydrolysis products of titanium(IV) butoxide reveals a multi-level structural nature.

Initial hydrolysis of titanium butoxide in solution leads to the formation of a bushy, fractal-like network of primary particles. As the reaction progresses, these networks gradually restructure, leading to the formation of well-defined, spherical particles. researchgate.net The scattering data, analyzed over a range of scattering vector (q) values, provides insights into these different structural levels. For instance, analysis in the q-range of 0.07 to 4.26 nm⁻¹ has been used to characterize the evolving particle morphology. researchgate.net

Table 1: Interpretation of SAXS Data for Poly(titanium butoxide) Hydrolysis Products

| SAXS Analysis Region | Parameter Derived | Structural Interpretation |

|---|---|---|

| Low-q Region (Guinier Plot) | Radius of Gyration (Rg) | Overall size of the aggregates or particles. |

| High-q Region (Porod Plot) | Porod Exponent | Information on the particle surface (e.g., smooth, fractal). |

| Full Scattering Curve | Unified Fit Models | Characterization of multi-level structures (e.g., primary particles and aggregates). |

This table provides a generalized interpretation of SAXS data based on typical analysis methods.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Order

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a crucial technique for determining the local atomic environment around the titanium atoms in Poly(titanium butoxide). By analyzing the fine structure on the high-energy side of the Ti K-edge in the X-ray absorption spectrum, detailed information about the coordination number, bond distances, and neighboring atoms can be obtained.

Studies on titanium alkoxides, including titanium butoxide, have revealed important structural details. For titanium(IV) n-butoxide, EXAFS studies have identified two distinct Ti-O bond distances. These correspond to terminal and bridging alkoxy groups, which is indicative of an oligomeric structure in the liquid state. Furthermore, Ti-Ti correlations have been observed, providing direct evidence of this oligomerization. The data suggests that titanium(IV) n-butoxide likely exists as trimers where each titanium atom is in a five-fold coordination environment.

In the amorphous titania derived from the hydrolysis of titanium alkoxides, the local structure around the titanium atoms can be more complex. EXAFS analysis has shown that in such materials, titanium can exist in a mixture of coordination environments, including four-fold, five-fold, and six-fold coordination. For example, in some amorphous TiO₂ nanoparticles, the average coordination number of titanium has been found to be approximately 5.3.

Table 2: Representative EXAFS-derived Structural Parameters for Titanium Butoxide and Derived Materials

| Material | Shell | Coordination Number (N) | Bond Distance (R, Å) |

|---|---|---|---|

| Titanium(IV) n-butoxide (oligomer) | Ti-O (terminal) | Varies | ~1.80 |

| Titanium(IV) n-butoxide (oligomer) | Ti-O (bridging) | Varies | ~2.05 |

| Titanium(IV) n-butoxide (oligomer) | Ti-Ti | Varies | ~3.10 |

| Amorphous TiO₂ from alkoxide precursor | Ti-O | ~5.3 (average) | ~1.94 |

This table presents typical values reported in EXAFS studies of titanium alkoxides and their derivatives. Actual values can vary depending on the specific sample and experimental conditions.

Microscopic and Thermal Analysis of Poly(titanium butoxide) and Nanostructures

Scanning Electron Microscopy (SEM) for Morphology and Particle Distribution

Scanning Electron Microscopy (SEM) is widely employed to investigate the morphology and particle distribution of materials synthesized from Poly(titanium butoxide). This technique provides high-resolution images of the sample surface, revealing details about particle shape, size, aggregation, and surface texture.

For instance, TiO₂ nanoparticles synthesized via the sol-gel method using titanium butoxide often exhibit a uniform spherical morphology as observed by SEM. amazonaws.comiitk.ac.in However, these nanoparticles can also show a tendency to form conglomerates or aggregates, leading to an apparent increase in particle size in the SEM images. amazonaws.comiitk.ac.in The degree of agglomeration can be influenced by synthesis parameters such as the rate of hydrolysis.

SEM analyses have documented a range of particle sizes for TiO₂ derived from titanium butoxide, with some studies reporting nanoparticles in the 20 to 80 nm range. researchgate.net In other preparations, particle sizes of 35-40 nm have been observed. researchgate.net The calcination temperature also plays a significant role in the final morphology, with higher temperatures generally leading to an increase in particle size and more apparent aggregation. thecmrs.in

Table 3: Summary of SEM Findings for Materials Derived from Poly(titanium butoxide)

| Material | Observed Morphology | Particle Size Range | Key Observations |

|---|---|---|---|

| TiO₂ Nanoparticles | Spherical | 20 - 80 nm | Uniform shape, tendency for agglomeration. researchgate.net |

| TiO₂ Nanocrystals | Spherical | 35 - 40 nm | Well-defined particles. researchgate.net |

| Calcined TiO₂ | Spherical, aggregated | Increases with temperature | Higher temperatures lead to larger, more aggregated particles. thecmrs.in |

This table summarizes typical morphological characteristics observed by SEM for TiO₂ synthesized from titanium butoxide precursors.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Orientation

Transmission Electron Microscopy (TEM) is an indispensable tool for the detailed characterization of nanoparticles and nanostructures derived from Poly(titanium butoxide). It offers higher resolution than SEM, allowing for the direct measurement of primary nanoparticle size, observation of their shape, and assessment of their crystallinity and orientation.

TEM studies of TiO₂ nanoparticles synthesized from titanium butoxide have confirmed the formation of particles in the nanometer range, with some studies reporting average diameters as small as 2.96 nm and 4.5 nm. researchgate.net The size of the synthesized nanoparticles can be influenced by the choice of precursor and reaction conditions, although in some cases, different titanium alkoxide precursors have yielded nanoparticles of similar sizes, in the range of 5–13 nm. sci-hub.se

High-Resolution TEM (HRTEM) provides even greater detail, allowing for the visualization of crystal lattice fringes. The measured d-spacing between these fringes can be used to identify the crystal planes and thus the crystalline phase of the material. For TiO₂ nanoparticles derived from titanium butoxide, HRTEM has confirmed the presence of the anatase phase, with a measured lattice spacing of 0.352 nm corresponding to the (101) plane. researchgate.net Other observed lattice spacings for anatase TiO₂ include 0.167 nm for the (211) plane and 0.190 nm for the (200) plane. researchgate.net Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis also provide crucial information about the crystallinity, with characteristic diffraction rings corresponding to the different crystal planes of the material. researchgate.netbme.huresearchgate.net

Table 4: Nanoparticle Characteristics Determined by TEM for Titania Derived from Poly(titanium butoxide)

| Parameter | Method | Typical Findings |

|---|---|---|

| Particle Size | Direct Measurement | Average diameters ranging from ~3 nm to over 25 nm. researchgate.netsci-hub.se |

| Crystallinity | SAED Patterns | Debye rings confirming polycrystalline nature (e.g., anatase phase). researchgate.netbme.huresearchgate.net |

| Crystal Planes | HRTEM (Lattice Fringes) | d-spacing of 0.352 nm for anatase (101), 0.237 nm for anatase (004). researchgate.netresearchgate.net |

This table presents a summary of typical findings from TEM analysis of TiO₂ nanoparticles synthesized using titanium butoxide.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal decomposition and phase transitions of Poly(titanium butoxide) and its derivatives. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

The TGA curve of an as-synthesized titania precursor from titanium butoxide typically shows an initial weight loss at temperatures below 200°C. This is attributed to the removal of adsorbed water and residual organic solvents. A significant weight loss is often observed up to around 450°C, corresponding to the decomposition of the organic butoxide groups and the dehydroxylation of the material.

The DSC curve provides complementary information about the thermal events. An endothermic peak in the low-temperature region corresponds to the energy absorbed for the evaporation of solvents and water. A significant exothermic peak is often observed in the range of 350-450°C. ioffe.ru This peak is associated with the crystallization of the amorphous titania into the anatase phase. The exact temperature of this phase transition can vary depending on the synthesis method and the presence of other components.

At higher temperatures, another phase transition from anatase to the more thermodynamically stable rutile phase can occur. This transition is also an exothermic process and is typically observed in the DSC curve at temperatures ranging from 600°C to over 900°C. thaiscience.info

Table 5: Thermal Events in the Analysis of Titania Derived from Poly(titanium butoxide)

| Temperature Range (°C) | Technique | Observed Event | Associated Process |

|---|---|---|---|

| < 200 | TGA / DSC | Weight loss / Endothermic peak | Evaporation of water and residual solvents. |

| 200 - 450 | TGA | Significant weight loss | Decomposition of organic groups and dehydroxylation. |

| 350 - 450 | DSC | Exothermic peak | Crystallization of amorphous TiO₂ to anatase phase. ioffe.ru |

| 600 - 950+ | DSC | Exothermic peak | Phase transition from anatase to rutile TiO₂. thaiscience.info |

This table summarizes the typical thermal events observed during the TGA and DSC analysis of titania precursors synthesized from titanium butoxide.

Applications in Advanced Materials Research

Precursor Role in Titanium Dioxide (TiO2) Nanomaterials

The versatility of poly(titanium butoxide) as a precursor is evident in its application in creating diverse TiO2 nanostructures. Through processes like the sol-gel method, it facilitates the formation of nanoparticles, nanorods, and nanofibers, with precise control over their final morphology and porosity.

Poly(titanium butoxide) is frequently employed in the sol-gel synthesis of titanium dioxide nanoparticles designed for environmental cleanup. nih.govresearchgate.net These nanoparticles exhibit significant photocatalytic activity, making them effective in the degradation of organic pollutants in water. nih.govnih.govnih.govresearchgate.net The synthesis process involves the hydrolysis and polycondensation of the titanium butoxide precursor. nih.govchalcogen.ro By adjusting reaction parameters such as the solvent and the use of templating agents, it is possible to produce TiO2 nanoparticles with desirable properties for photocatalysis. nih.gov

In a notable application, TiO2 nanoparticles synthesized from titanium butoxide have demonstrated high efficiency in the photodegradation of dyes like Rhodamine B and Methylene Blue under UV irradiation. nih.govsciencescholar.us The effectiveness of these nanoparticles is influenced by their crystalline structure, with the anatase phase of TiO2 being particularly active in photocatalysis. nih.govmdpi.com The sol-gel method allows for the synthesis of TiO2 with a high specific surface area and controlled pore volume, which are crucial for enhancing photocatalytic performance. nih.gov

| Precursor | Synthesis Method | Templating Agent | Solvent | Resulting Material | Application |

|---|---|---|---|---|---|

| Titanium Butoxide | Sol-Gel | Pluronic F127 | Acidic Water/Ethanol (B145695) | Spherical Porous Nanoparticles | Photocatalytic Degradation of Rhodamine B |

| Titanium Butoxide | Green Synthesis | Glycyrrhiza glabra root extract | - | 60-70 nm Nanoparticles | Environmental Remediation |

| Tetrabutyl Titanate | Sol-Gel | Acetylacetone | Anhydrous Ethanol | 18-20 nm Anatase Nanoparticles | Degradation of Methylene Blue |

Fabrication of TiO2 Nanorods and Nanofibers

The synthesis of one-dimensional TiO2 nanostructures, such as nanorods and nanofibers, can also utilize titanium alkoxide precursors, including titanium butoxide. mdpi.commdpi.comgoogle.com These elongated structures are of interest due to their unique electronic and photocatalytic properties. nih.gov While various methods like hydrothermal synthesis and template-assisted fabrication are employed, the sol-gel process remains a viable route. google.comresearchgate.net

For instance, TiO2 nanorods have been synthesized via a ligand-assisted nonhydrolytic sol-gel route where a titanium butoxide-carboxylate complex can be formed. mdpi.com The fabrication of TiO2 nanofibers can be achieved through a multi-step process that may start with the formation of titanate nanofibers from TiO2 nanoparticles, which are subsequently converted to TiO2 anatase nanofibers. nih.gov Another approach involves the dip-coating of polymer nanofibers (like polyacrylonitrile) in a TiO2 sol-gel precursor, followed by calcination to produce hollow TiO2 nanofibers. mdpi.com

| Precursor Type | Fabrication Method | Key Reagents/Templates | Resulting Nanostructure | Crystalline Phase |

|---|---|---|---|---|

| Titanium (IV) Butoxide | Ligand-Assisted Nonhydrolytic Sol-Gel | Linoleic Acid | Nanorods | Anatase/TiO2(B) |

| TiO2 Nanoparticles | Alkali Hydrothermal Method | NaOH, HCl | Nanofibers | Anatase |

| TiO2 Sol-Gel | Template Synthesis (Dip-coating) | Polyacrylonitrile (PAN) | Hollow Nanofibers | Anatase-Rutile Mixture |

Controlled Morphology and Porosity of TiO2 Structures

A key advantage of using poly(titanium butoxide) in sol-gel synthesis is the ability to control the morphology and porosity of the resulting TiO2 structures. nih.govresearchgate.net By carefully selecting synthesis parameters, such as the type of solvent, the use of structure-directing agents (templates), and calcination conditions, researchers can tailor the physical characteristics of the material. nih.gov For example, the use of ethanol as a solvent instead of water in a sol-gel synthesis with titanium butoxide and a Pluronic F127 template has been shown to yield anatase TiO2 nanomaterials with a higher specific surface area and pore volume. nih.gov

This control over morphology allows for the creation of structures ranging from homogeneous, round-shaped nanoaggregates to more complex porous networks. nih.gov The ability to tune the porosity is particularly important for applications like photocatalysis, where a high surface area is desirable to maximize the interaction with pollutants. nih.gov The final crystalline phase, such as anatase or rutile, which significantly impacts the material's properties, can also be influenced by the synthesis medium and subsequent thermal treatment. nih.govmdpi.com

| Precursor | Templating Agent | Solvent | Key Synthesis Parameter | Resulting Morphology | Crystalline Phase |

|---|---|---|---|---|---|

| Titanium Butoxide | Pluronic F127 | Water | Hydrothermal Treatment at 80°C | Homogeneous round-shaped nanoaggregates (44 nm) | Rutile |

| Titanium Butoxide | Pluronic F127 | Ethanol | Hydrothermal Treatment at 80°C | Dispersed particles | Anatase |

| Tetrabutyl Titanate | Acetylacetone | Ethanol | Calcination at 500°C | Compact, continuous, smooth film | Anatase |

Thin Film Deposition and Coatings

Poly(titanium butoxide) is a precursor of choice for depositing thin films and coatings of titanium dioxide. Its utility in techniques such as sol-gel spin coating and spray pyrolysis allows for the fabrication of uniform and nanocrystalline films with applications in electronics and photocatalysis.

The sol-gel spin coating method is a widely used technique for producing high-quality, uniform TiO2 thin films, with poly(titanium butoxide) often serving as the titanium precursor. mypolycc.edu.myresearchgate.netphysicsgirl.inresearchgate.net This process is valued for its simplicity, cost-effectiveness, and the ability to control film thickness and porosity. mypolycc.edu.myphysicsgirl.in The synthesis of the precursor sol involves the controlled hydrolysis of titanium(IV) butoxide in an alcoholic medium, often with an acid catalyst. acs.orgmdpi.com